molecular formula C11H15BO4 B3060287 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid CAS No. 2096341-50-1

3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid

Cat. No.: B3060287
CAS No.: 2096341-50-1
M. Wt: 222.05
InChI Key: KNSGTUKCVUWKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid: is an organic compound with the molecular formula C11H15BO4 It is a boronic acid derivative that features a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid typically involves the formation of the benzodioxepine ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring. The boronic acid group can then be introduced via a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of boronate esters and in catalysis .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the benzodioxepine ring.

    2,4-Dihydro-1,5-benzodioxepine: Lacks the boronic acid group but shares the benzodioxepine ring structure.

Uniqueness: 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid is unique due to the combination of the benzodioxepine ring and the boronic acid group, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2)6-15-9-5-3-4-8(12(13)14)10(9)16-7-11/h3-5,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGTUKCVUWKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCC(CO2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158250
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-50-1
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Reactant of Route 3
Reactant of Route 3
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Reactant of Route 5
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Reactant of Route 6
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.